molecular formula C11H14ClNO3 B2746447 2-chloro-N-(3,4-dimethoxyphenyl)propanamide CAS No. 923121-69-1

2-chloro-N-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B2746447
CAS No.: 923121-69-1
M. Wt: 243.69
InChI Key: YCZXDCKFGWWNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-dimethoxyphenyl)propanamide is a biochemical used for proteomics research . It has a molecular formula of C11H14ClNO3 and a molecular weight of 243.69 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Crystal Structure and Herbicidal Activity

The compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, which is structurally related to 2-chloro-N-(3,4-dimethoxyphenyl)propanamide, was synthesized and analyzed for its crystal structure. This compound showed effective herbicidal activity, indicating potential agricultural applications (Liu et al., 2008).

Organic Nonlinear Material Research

This compound has been a subject of study in the field of organic electro-optic and non-linear optical materials. It was synthesized and characterized using various techniques such as UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) of the crystals was measured, suggesting its application in the field of optics and materials science (S. Prabhu & P. Rao, 2000), (S. Prabhu et al., 2001).

Antinociceptive Activity Research

In the medical field, research on derivatives of compounds like this compound has been conducted to assess their antinociceptive activities. This includes studies on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which were synthesized and tested for antinociceptive activity using various methods, showing promising results compared to standard drugs like dipyrone and aspirin (T. Önkol et al., 2004).

Environmental Impact Studies

There has been significant research on the environmental impact of related compounds such as propanil N-(3,4-dichlorophenyl)propanamide. Studies have focused on its movement and retention in paddy-riverine wetland systems, examining the concentrations in soil, water, and plant tissues, which is crucial for understanding the environmental and health implications of these chemicals (A. Perera et al., 1999).

Synthesis and Characterization in Chemistry

Further research in chemistry has involved the synthesis and characterization of structurally similar compounds. These studies include the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, where antibacterial and antifungal activities were tested. Such research aids in the development of new compounds with potential therapeutic applications (V. Baranovskyi et al., 2018).

Future Directions

The future directions for research on 2-chloro-N-(3,4-dimethoxyphenyl)propanamide could involve further exploration of its potential effects on nitric oxide synthesis and its impact on the regulation of intestinal neurons .

Properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZXDCKFGWWNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.